(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid is a specialized organic compound used primarily in the field of peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis. This compound is particularly valuable due to its ability to facilitate the synthesis of complex peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the use of reagents such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and bases like triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using reagents like piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Piperidine is commonly used for the removal of the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products. These products are often intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.
Biology: Employed in the development of peptide-based drugs and biomaterials.
Medicine: Utilized in the design of novel therapeutic agents, particularly in the field of cancer research.
Industry: Applied in the production of specialized polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of (S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The removal of the Fmoc group is achieved through a base-catalyzed reaction, typically using piperidine, which restores the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-(S)-2-(Methylamino)butyric acid: Similar in structure but with a different alkyl chain length.
N-Fmoc-(S)-2-(Methylamino)hexanoic acid: Another similar compound with a different alkyl chain length.
Uniqueness
(S)-2-(N-Fmoc-N-methylamino)-7-octenoic acid is unique due to its specific alkyl chain length and the presence of the octenoic acid moiety. This structure provides distinct reactivity and properties, making it particularly useful in the synthesis of certain peptides and proteins .
Eigenschaften
Molekularformel |
C24H27NO4 |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oct-7-enoic acid |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h3,7-14,21-22H,1,4-6,15-16H2,2H3,(H,26,27) |
InChI-Schlüssel |
JBSPRAYGIRUUIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.